(1-Ethyl-1,2,3,4-tetrahydro-quinolin-3-yl)-methanol
Beschreibung
(1-Ethyl-1,2,3,4-tetrahydro-quinolin-3-yl)-methanol is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. This compound features a quinoline core with an ethyl group at the first position and a methanol group at the third position of the tetrahydroquinoline ring.
Eigenschaften
IUPAC Name |
(1-ethyl-3,4-dihydro-2H-quinolin-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-2-13-8-10(9-14)7-11-5-3-4-6-12(11)13/h3-6,10,14H,2,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRJGGQNXFHOFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(CC2=CC=CC=C21)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethyl-1,2,3,4-tetrahydro-quinolin-3-yl)-methanol typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Reduction: The quinoline core is then reduced to tetrahydroquinoline using hydrogenation in the presence of a catalyst such as palladium on carbon.
Alkylation: The tetrahydroquinoline is alkylated with ethyl bromide in the presence of a base such as potassium carbonate to introduce the ethyl group at the first position.
Hydroxymethylation: Finally, the compound is hydroxymethylated at the third position using formaldehyde and a reducing agent such as sodium borohydride.
Industrial Production Methods: Industrial production of (1-Ethyl-1,2,3,4-tetrahydro-quinolin-3-yl)-methanol follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Types of Reactions:
Oxidation: (1-Ethyl-1,2,3,4-tetrahydro-quinolin-3-yl)-methanol can undergo oxidation reactions to form quinoline derivatives with various functional groups.
Reduction: The compound can be reduced to form different tetrahydroquinoline derivatives.
Substitution: It can undergo substitution reactions where the methanol group is replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.
Major Products:
Oxidation: Quinoline derivatives with aldehyde or carboxylic acid groups.
Reduction: Various tetrahydroquinoline derivatives.
Substitution: Compounds with different functional groups replacing the methanol group.
Wissenschaftliche Forschungsanwendungen
(1-Ethyl-1,2,3,4-tetrahydro-quinolin-3-yl)-methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in the development of new pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (1-Ethyl-1,2,3,4-tetrahydro-quinolin-3-yl)-methanol depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes and receptors, leading to changes in cellular processes. The exact pathways involved can vary based on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Quinoline: The parent compound of (1-Ethyl-1,2,3,4-tetrahydro-quinolin-3-yl)-methanol, known for its wide range of biological activities.
Tetrahydroquinoline: A reduced form of quinoline, which serves as a building block for various derivatives.
Ethylquinoline: A quinoline derivative with an ethyl group, similar to (1-Ethyl-1,2,3,4-tetrahydro-quinolin-3-yl)-methanol but without the methanol group.
Uniqueness: (1-Ethyl-1,2,3,4-tetrahydro-quinolin-3-yl)-methanol is unique due to the presence of both an ethyl group and a methanol group on the tetrahydroquinoline core. This combination of functional groups can lead to distinct chemical and biological properties compared to other quinoline derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
